molecular formula C11H13NS B1297446 2-Isopropyl-6-methylphenyl isothiocyanate CAS No. 306935-86-4

2-Isopropyl-6-methylphenyl isothiocyanate

Cat. No. B1297446
M. Wt: 191.29 g/mol
InChI Key: RDFPHTAQERHCES-UHFFFAOYSA-N
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Description

“2-Isopropyl-6-methylphenyl isothiocyanate” is a chemical compound with the molecular formula C11H13NS . It has a molecular weight of 191.29 g/mol . The IUPAC name for this compound is 2-isothiocyanato-1-methyl-3-propan-2-ylbenzene .


Molecular Structure Analysis

The molecular structure of “2-Isopropyl-6-methylphenyl isothiocyanate” can be represented by the InChI code: 1S/C11H13NS/c1-8(2)10-6-4-5-9(3)11(10)12-7-13/h4-6,8H,1-3H3 . The compound’s structure includes an isothiocyanate group (N=C=S), attached to a benzene ring that is further substituted with methyl and isopropyl groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.29 g/mol . It has a computed XLogP3-AA value of 4.8, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . The topological polar surface area is 44.4 Ų . The compound’s complexity, as computed by PubChem, is 206 .

Scientific Research Applications

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family . They are a class of important organic synthetic intermediates and are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition . In addition, the yields of some products could be more than 90% . More importantly, this method has advantages with low toxicity, low cost, safety, less by-products and simple to operate . It has the potential to realize the industrial production of some complicated isothiocyanates .

A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition . In addition, the yields of some products could be more than 90% . More importantly, this method has advantages with low toxicity, low cost, safety, less by-products and simple to operate . It has the potential to realize the industrial production of some complicated isothiocyanates .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

2-isothiocyanato-1-methyl-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS/c1-8(2)10-6-4-5-9(3)11(10)12-7-13/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFPHTAQERHCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343251
Record name 2-Isopropyl-6-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-6-methylphenyl isothiocyanate

CAS RN

306935-86-4
Record name 2-Isopropyl-6-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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